molecular formula C20H15N3 B12808600 2,3-Diphenylquinoxalin-6-amine CAS No. 7466-46-8

2,3-Diphenylquinoxalin-6-amine

Cat. No.: B12808600
CAS No.: 7466-46-8
M. Wt: 297.4 g/mol
InChI Key: SVPKJVZSWCOADM-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxalin-6-amine is a compound that belongs to the quinoxaline family, characterized by a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and an amine group at the 6 position. This compound is known for its diverse applications in various fields, including optoelectronics, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylquinoxalin-6-amine typically involves the condensation of ortho-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The reaction is carried out by heating the mixture, leading to the formation of the quinoxaline ring . Another method involves the Buchwald-Hartwig amination reaction, where a quinoxaline core is coupled with diarylamine or heterocyclic amine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent yield and purity. The use of high-temperature conditions and strong acid catalysts can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be tailored for specific applications in materials science and medicinal chemistry .

Biological Activity

2,3-Diphenylquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific protein interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is derived from the reduction of 6-nitro-2,3-diphenylquinoxaline. The reduction reaction typically involves converting the nitro group to an amino group, which enhances its biological activity. The compound's structure is characterized by a quinoxaline core with two phenyl groups at the 2 and 3 positions and an amino group at the 6 position.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of quinoxaline derivatives against various cancer cell lines. For instance:

  • Case Study : A library of 2,3-substituted quinoxalin-6-amine analogs was synthesized and screened against breast and prostate cancer cell lines. The results indicated that certain analogs exhibited low micromolar potency, inducing apoptosis through mechanisms involving caspase activation and PARP cleavage .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interact with specific molecular targets, leading to the inhibition of key enzymes involved in cell proliferation and survival .

Inhibition of Protein Interactions

This compound has also been studied for its role as an inhibitor of cyclophilin J (CyPJ), a protein implicated in various cancers:

  • Research Findings : Compounds derived from this compound demonstrated notable inhibition of CyPJ's peptidyl-prolyl isomerase (PPIase) activity. Among these derivatives, some showed comparable efficacy to established drugs like cyclosporine A (CsA) in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. A preliminary SAR analysis revealed:

  • Substitution Patterns : The presence of furan substitutions at the 2 and 3 positions significantly enhances antiproliferative activity compared to other substituents .
  • Optimal Linkers : The urea linker connecting the quinoxaline core to phenyl rings was found to be optimal for maintaining biological activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
BisfuranylquinoxalineureaBreast Cancer0.5Induces apoptosis via caspase activation
ZX-J-19Hepatocellular Carcinoma0.8Inhibits CyPJ PPIase activity
6-Nitro derivativeProstate Cancer1.5Disrupts cellular processes

Properties

CAS No.

7466-46-8

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

2,3-diphenylquinoxalin-6-amine

InChI

InChI=1S/C20H15N3/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,21H2

InChI Key

SVPKJVZSWCOADM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CC=C4

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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